Product packaging for 2-(4-Bromophenyl)-1-phenylnaphthalene(Cat. No.:CAS No. 1533415-48-3)

2-(4-Bromophenyl)-1-phenylnaphthalene

Cat. No.: B2977527
CAS No.: 1533415-48-3
M. Wt: 359.266
InChI Key: VVYSUQUUWWPGMD-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-phenylnaphthalene (CAS 1533415-48-3) is a brominated polycyclic aromatic hydrocarbon with a molecular formula of C₂₂H₁₅Br and a molecular weight of 359.3 g/mol. It is characterized as a white to off-white solid with a minimum purity of 98% . This compound serves as a versatile building block in organic synthesis and materials science. Its structure, featuring a rigid naphthalene core substituted with phenyl and bromophenyl groups, makes it particularly valuable in cross-coupling reactions. The bromine atom acts as a reactive handle, allowing this molecule to participate in key transformations such as Suzuki, Heck, and Sonogashira couplings . These reactions enable researchers to construct extended π-conjugated systems, which are fundamental in the development of advanced organic materials . The primary research applications of this compound lie in the fields of organic electronics and functional materials. Its planar, aromatic framework contributes to electronic delocalization and stable stacking interactions, making it a suitable intermediate for synthesizing organic semiconductors, light-emitting diodes (OLEDs), and photonic devices . The design of such high-performance materials often relies on rigid, bromo-functionalized intermediates akin to this compound . In medicinal chemistry, this scaffold can be utilized as a starting point for designing bioactive molecules and molecular probes, where its planar structure can enhance binding affinity through intercalation or π-π stacking with biological targets . Research on similar 1-phenylnaphthalene derivatives has explored their potential as antibacterial agents that target the FtsZ protein in bacteria . Safety and Handling: This product is intended for research and laboratory use only. It is not certified for human or veterinary diagnostic, therapeutic, or any other personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15Br B2977527 2-(4-Bromophenyl)-1-phenylnaphthalene CAS No. 1533415-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-1-phenylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Br/c23-19-13-10-17(11-14-19)21-15-12-16-6-4-5-9-20(16)22(21)18-7-2-1-3-8-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYSUQUUWWPGMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=CC=CC=C32)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Chemistry of 2 4 Bromophenyl 1 Phenylnaphthalene

Strategies for Naphthalene (B1677914) Core Functionalization

Construction of the Naphthalene Framework with Phenyl and Bromophenyl Substituents

Phenyl Addition and Dehydrocyclization Processes

The construction of the 1,2-diphenylnaphthalene scaffold, the core of 2-(4-Bromophenyl)-1-phenylnaphthalene, can be achieved through several modern synthetic methodologies. While a direct one-step synthesis is not commonly reported, multi-step strategies involving phenyl addition and subsequent cyclization are prevalent.

One plausible approach involves the palladium-catalyzed annulation of diarylacetylenes . This method allows for the chemo- and regioselective preparation of highly substituted naphthalenes under mild conditions. In a typical reaction, a diarylacetylene bearing the appropriate substitution pattern would react with another coupling partner, such as an amide, in the presence of a palladium acetate (B1210297) catalyst and an oxidant. This process facilitates the direct construction of the naphthalene ring system.

Another powerful strategy is the use of [4+2] cycloaddition reactions , also known as Diels-Alder reactions. In this approach, a suitably substituted diene and a dienophile react to form a six-membered ring, which can then be aromatized to the naphthalene core. For the synthesis of a 1,2-diaryl naphthalene, this could involve the reaction of an aryne intermediate with a functionalized 2-pyrone, followed by a decarboxylative aromatization step to yield the multisubstituted naphthalene. rsc.org Visible-light energy-transfer catalysis has also been employed for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, offering a pathway to complex bicyclic scaffolds that can be precursors to functionalized naphthalenes. nih.gov

These methods provide access to the fundamental 1,2-diphenylnaphthalene structure, which can then be subjected to further functionalization, such as bromination, to yield the target compound.

Regioselective Bromination and Further Functionalization Strategies

Once the 1,2-diphenylnaphthalene core is synthesized, further derivatization is necessary to introduce the bromo substituent at the desired position and to explore other chemical modifications.

Selective Bromination of Naphthalene Derivatives

The introduction of a bromine atom onto the phenyl group at the 2-position of the naphthalene core requires a high degree of regioselectivity. Electrophilic aromatic bromination is a common method for this transformation. nih.govnih.gov The choice of brominating agent and reaction conditions is critical to control the position of bromination.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic compounds. nih.gov In the case of 1,2-diphenylnaphthalene, the electronic and steric effects of the two phenyl groups will direct the incoming electrophile. The phenyl group at the 2-position is expected to be activated towards electrophilic substitution at its para position due to electronic effects. Therefore, treatment of 1,2-diphenylnaphthalene with NBS in a suitable solvent, such as acetonitrile, would likely lead to the desired this compound. nih.gov The reaction conditions, such as temperature and the presence of a catalyst, can be optimized to maximize the yield of the desired isomer. Other brominating agents, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), have also been shown to be effective for mild and regioselective bromination of aromatic compounds, often favoring the para position. organic-chemistry.org

Brominating AgentTypical ConditionsExpected RegioselectivityReference
N-Bromosuccinimide (NBS)Acetonitrile, 0 °C to rtHigh para-selectivity on activated rings nih.gov
TBBDADichloromethane, mild conditionsExcellent yields for para-bromination organic-chemistry.org

C-H Activation and Borylation for Diversification

Carbon-hydrogen (C-H) activation, followed by borylation, is a powerful and versatile strategy for the functionalization of aromatic compounds. This approach allows for the direct conversion of a C-H bond into a C-B bond, which can then be further transformed into a wide range of functional groups.

Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the functionalization of polycyclic aromatic hydrocarbons like naphthalene. rsc.orgnih.gov For a molecule such as this compound, this strategy could be employed to introduce a boryl group at a specific C-H position on either the naphthalene core or one of the phenyl rings. The regioselectivity of the borylation is often controlled by steric factors or the presence of a directing group. nih.gov For instance, silyl-directed, peri-borylation of naphthalene derivatives has been demonstrated, showcasing the ability to functionalize otherwise difficult-to-access positions. nih.govnih.gov

The resulting organoboron compounds are highly valuable synthetic intermediates that can participate in a variety of cross-coupling reactions, significantly expanding the chemical diversity of the this compound scaffold.

Derivatization via Bromine Substitution Reactions

The bromine atom on the 2-(4-Bromophenyl) moiety serves as a versatile handle for a wide array of chemical transformations, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast library of derivatives.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds and involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgnih.govnih.gov By reacting this compound with various boronic acids under palladium catalysis, a wide range of biaryl and aryl-alkenyl derivatives can be synthesized. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds by reacting the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orglibretexts.orgjk-sci.com This method is instrumental for the synthesis of arylamine derivatives of this compound, which are common motifs in pharmaceuticals and materials science.

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. It involves the palladium- and copper-cocatalyzed reaction of the aryl bromide with a terminal alkyne. organic-chemistry.orgucsb.eduresearchgate.netpitt.edulibretexts.org This reaction provides a route to conjugated enynes and arylalkynes, which are valuable building blocks in organic synthesis.

ReactionCoupling PartnerBond FormedCatalyst SystemReference
Suzuki-Miyaura CouplingOrganoboron ReagentC-CPalladium Complex wikipedia.org
Buchwald-Hartwig AminationAmineC-NPalladium Complex wikipedia.orglibretexts.org
Sonogashira CouplingTerminal AlkyneC-C (sp2-sp)Palladium/Copper organic-chemistry.orglibretexts.org

Advanced Structural Elucidation of 2 4 Bromophenyl 1 Phenylnaphthalene

X-ray Crystallography Studies

An X-ray crystallography study of 2-(4-Bromophenyl)-1-phenylnaphthalene would be required to determine its precise three-dimensional structure in the solid state. This analysis would provide fundamental information about the molecule's conformation and how it arranges itself in a crystal lattice.

Crystal Structure Determination and Unit Cell Parameters

A single-crystal X-ray diffraction experiment would be necessary to determine the crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This data is foundational for all further structural analysis. Without experimental data, these parameters remain unknown.

Intermolecular Interactions Analysis (e.g., C-H...π, C-Br...π, π-π Stacking, Halogen Bonds)

In the solid state, molecules of this compound would be held together by a network of non-covalent interactions. Given its structure, one could anticipate the presence of:

π-π Stacking: Interactions between the aromatic rings of the naphthalene (B1677914), phenyl, and bromophenyl groups.

C-H...π Interactions: Where a hydrogen atom from one molecule interacts with the electron cloud of an aromatic ring on an adjacent molecule.

Halogen Bonds (C-Br...π or C-Br...Br): The bromine atom could act as a halogen bond donor, interacting with an electron-rich π-system or another bromine atom. The specific nature, geometry, and prevalence of these interactions can only be confirmed through crystallographic analysis.

Investigation of Structural Disorder and Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties. It is conceivable that this compound could exhibit polymorphism, depending on crystallization conditions. Furthermore, structural disorder, where parts of the molecule or the entire molecule occupy multiple positions within the crystal lattice, might occur. Investigating these phenomena would require extensive screening of crystallization conditions and detailed analysis of the resulting diffraction data.

Solution-State Spectroscopic Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy would provide information about the structure and electronic properties of the molecule in solution.

NMR Spectroscopy (¹H and ¹³C): Would be used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom. The chemical shifts, coupling constants, and integration of the signals would verify the connectivity of the phenyl, bromophenyl, and naphthalene units.

UV-Vis Spectroscopy: Would reveal information about the electronic transitions within the molecule. The extensive conjugated π-system of this compound would be expected to absorb ultraviolet light, and the resulting spectrum (showing wavelength of maximum absorbance, λmax) would be characteristic of its specific electronic structure.

Without published experimental spectra, a detailed analysis for this compound cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR, along with multi-dimensional techniques, are indispensable for a complete structural assignment.

The proton NMR (¹H NMR) spectrum of this compound provides crucial information about the number, environment, and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ), reported in parts per million (ppm) relative to a standard, are influenced by the electronic environment of each proton. Aromatic protons typically resonate in the downfield region (6.0-9.5 ppm) due to the deshielding effect of the ring current.

In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), would exhibit a complex series of multiplets in the aromatic region. The protons on the naphthalene core and the two phenyl rings will have distinct chemical shifts based on their proximity to the bulky substituents and the bromine atom. For instance, protons on the phenyl ring attached at the C1 position of the naphthalene core will show a different splitting pattern and chemical shift compared to those on the 4-bromophenyl group at the C2 position. The integration of these signals confirms the presence of the expected number of protons in each distinct region of the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
Proton EnvironmentExpected Chemical Shift (ppm)Multiplicity
Naphthalene ring protons~7.0 - 8.5Multiplets (m)
Phenyl ring protons (at C1)~7.2 - 7.6Multiplets (m)
Bromophenyl ring protons (at C2)~7.0 - 7.8Doublets (d) and Multiplets (m)

Complementing the ¹H NMR data, the carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, with carbons in aromatic rings typically appearing between 110 and 160 ppm.

The carbon directly attached to the bromine atom (ipso-carbon) in the 4-bromophenyl group is expected to have a chemical shift influenced by the "heavy atom effect," which can cause an upfield shift compared to what would be predicted based on electronegativity alone. stackexchange.com The quaternary carbons, such as C1 and C2 of the naphthalene ring and the points of attachment of the phenyl rings, will also have characteristic chemical shifts. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH, CH₂, and CH₃ groups, although for this fully aromatic compound, only CH and quaternary carbons are present.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon EnvironmentExpected Chemical Shift (ppm)
Naphthalene ring carbons (CH)~125 - 135
Naphthalene ring carbons (quaternary)~130 - 145
Phenyl ring carbons (CH)~127 - 130
Bromophenyl ring carbons (CH)~128 - 132
Carbon attached to Bromine (C-Br)~120 - 125
Quaternary carbons of phenyl rings~135 - 142

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton couplings, helping to trace the connectivity of protons within each aromatic ring. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) couplings between protons and carbons. These experiments are crucial for piecing together the complex structure and confirming the substitution pattern of the naphthalene core.

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) Spectroscopy is particularly useful for identifying characteristic bond vibrations. For this compound, the IR spectrum would be dominated by absorptions corresponding to the aromatic rings. Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹.

C-Br stretching: A strong absorption in the fingerprint region, generally found between 600 and 500 cm⁻¹.

Out-of-plane C-H bending: These absorptions, found below 900 cm⁻¹, are characteristic of the substitution pattern on the aromatic rings.

Raman Spectroscopy , which relies on inelastic scattering of light, provides complementary information to IR spectroscopy. nsf.gov Aromatic compounds often exhibit strong Raman signals. researchgate.net For this compound, prominent Raman bands would be expected for the symmetric vibrations of the aromatic rings, particularly the ring "breathing" modes. The C-Br stretch may also be observable in the Raman spectrum.

Mass Spectrometry for Molecular Mass Confirmation (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. thermofisher.comresearchgate.net For this compound (C₂₂H₁₅Br), the calculated monoisotopic mass is approximately 358.0357 u. HRMS can confirm this mass with high accuracy, typically within a few parts per million, providing strong evidence for the elemental composition. The presence of bromine is also readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Electronic Structure and Photophysical Characterization of 2 4 Bromophenyl 1 Phenylnaphthalene

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For aromatic compounds like 2-(4-Bromophenyl)-1-phenylnaphthalene, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO). The resulting spectrum provides information on the wavelengths of maximum absorption and the efficiency of this absorption process.

The UV-Vis absorption spectrum of phenylnaphthalene derivatives is characterized by distinct absorption bands corresponding to π-π* electronic transitions. For the parent compound, 1-phenylnaphthalene (B165152), a notable absorption peak is observed around 283 nm. aatbio.com The introduction of a 4-bromophenyl substituent at the 2-position of the naphthalene (B1677914) core is expected to influence the electronic structure and, consequently, the absorption profile.

Substituents on the naphthalene ring can cause shifts in the absorption maxima to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths. The bromine atom, being an electron-withdrawing group via induction but also having lone pairs capable of π-donation, along with the additional phenyl ring, extends the π-conjugated system. This extension typically leads to a bathochromic shift and an increase in the molar extinction coefficient (ε), which is a measure of how strongly a chemical species absorbs light at a given wavelength. Studies on other substituted naphthalenes have shown that such modifications lead to bathochromic shifts and increases in ε. mdpi.com

CompoundSolventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)
This compound Common Organic SolventsExpected ~290-320Data not available
1-Phenylnaphthalene (for comparison)Not specified283Data not available
Naphthalene (for comparison)Cyclohexane275~6,000

Note: Data for this compound is estimated based on trends observed in related substituted aromatic compounds. Actual experimental values may vary.

The optical band gap (Eg) is a crucial parameter that defines the electronic properties of a material, representing the energy difference between the HOMO and LUMO. It can be estimated from the onset of the absorption edge in the UV-Vis spectrum using a Tauc plot. The relationship is given by the equation (αhν)n = A(hν - Eg), where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n=2 for direct transitions, common in such molecules).

For polycyclic aromatic hydrocarbons, the band gap can be tuned by extending the π-conjugation. nih.gov Increasing the number of aromatic rings or adding substituents that extend conjugation generally decreases the HOMO-LUMO gap. mdpi.com This reduction in the energy gap corresponds to the absorption of lower-energy (longer wavelength) light, consistent with the observed bathochromic shifts. While specific experimental values for this compound are not published, related aromatic systems have optical band gaps typically in the range of 3 to 4 eV.

Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules, depending on their polarity. While significant solvatochromic shifts in absorption are more common in molecules with strong intramolecular charge transfer (ICT) character, phenylnaphthalenes may exhibit subtle shifts.

Studying the absorption maxima in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol) can reveal information about the change in the dipole moment of the molecule upon electronic excitation. A bathochromic (red) shift with increasing solvent polarity suggests that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift indicates a less polar excited state. For many substituted naphthalenes, a red shift is commonly observed in more polar solvents. nih.gov

Photoluminescence (PL) Emission Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, known as fluorescence, occurs when the molecule relaxes from its lowest singlet excited state (S₁) back to the ground state (S₀).

Upon excitation at a wavelength within its absorption band, this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted to longer wavelengths. For instance, 1-phenylnaphthalene shows an emission peak at 345 nm when excited at 283 nm. aatbio.com The emission of this compound would likely be further red-shifted due to the extended conjugation provided by the bromophenyl group.

The Stokes shift is the difference in energy (or wavelength) between the position of the absorption maximum (λabs) and the emission maximum (λem). rsc.org This energy loss between absorption and emission is due to non-radiative processes such as vibrational relaxation in the excited state and solvent reorganization around the excited molecule. rsc.org A larger Stokes shift is often desirable for applications in fluorescence imaging and sensing, as it facilitates the separation of the excitation and emission signals. 1-Phenylnaphthalene has a Stokes shift of 62 nm (345 nm - 283 nm). aatbio.com The Stokes shift for the title compound is expected to be of a similar or slightly larger magnitude.

Compoundλabs (nm)λem (nm)Stokes Shift (nm)
This compound Expected ~290-320Data not availableData not available
1-Phenylnaphthalene (for comparison)28334562
Naphthalene (for comparison)275~321-335~46-60

Note: Data for this compound is estimated based on trends observed in related substituted aromatic compounds. Actual experimental values may vary.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon. Naphthalene derivatives are known to be efficient fluorophores. The parent naphthalene has a quantum yield of 0.23 in cyclohexane. nih.gov

The introduction of substituents can significantly alter the quantum yield. Heavy atoms like bromine can sometimes decrease the quantum yield through the "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state, a non-radiative pathway that competes with fluorescence. However, the rigidifying effect of the bulky phenyl and bromophenyl groups and the extension of the π-system could potentially counteract this effect. The measurement of quantum yield is typically performed using a comparative method with a well-characterized standard. uci.edu

Lifetime Measurements (Time-Resolved Photoluminescence)

Time-resolved photoluminescence (TRPL) is a crucial technique for determining the excited-state lifetime of a molecule, which is the average time it spends in an excited state before returning to the ground state. This parameter is fundamental to understanding the photophysical properties and potential applications of a compound in areas such as organic light-emitting diodes (OLEDs) and sensors. The fluorescence lifetime (τ) is a characteristic property of a fluorophore and is sensitive to its molecular environment.

Interactive Data Table: Illustrative Fluorescence Lifetimes of Naphthalene Derivatives

CompoundSolventLifetime (ns)Conditions
NaphthaleneCyclohexane96Degassed
NaphthaleneHeptane96Degassed
1-MethylnaphthaleneCyclohexane55.4Aerated
2-MethylnaphthaleneCyclohexane41.6Aerated

Note: This data is for illustrative purposes and does not represent experimentally determined values for this compound.

Excimer and Exciplex Formation Investigations

Excimers and exciplexes are excited-state dimeric complexes that can significantly impact the photophysical properties of fluorescent molecules. An excimer is formed between an excited molecule and an identical ground-state molecule. An exciplex , on the other hand, forms between two different molecules, one in an excited state and the other in the ground state. The formation of these species is concentration-dependent and is characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence.

Investigations into excimer and exciplex formation are critical for understanding the behavior of materials in solid-state applications like OLEDs, where molecules are in close proximity. The formation of these species can be studied by analyzing the concentration dependence of the fluorescence spectra. As the concentration of the fluorophore increases, the intensity of the excimer/exciplex emission is expected to increase at the expense of the monomer emission.

For aromatic hydrocarbons like naphthalene and its derivatives, excimer formation is a well-documented phenomenon. The phenyl and bromophenyl substituents on the naphthalene core of this compound provide opportunities for various intermolecular interactions that could lead to excimer or exciplex formation in concentrated solutions or the solid state. The stoichiometry and interaction energies of such complexes can be investigated using techniques like temperature-programmed desorption (TPD) in combination with fluorescence spectroscopy.

Electrochemical Characterization

Cyclic Voltammetry for Redox Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of a compound and determine its oxidation and reduction potentials. In a CV experiment, the potential applied to a working electrode is swept linearly in both the forward and reverse directions, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the electrochemical processes occurring at the electrode surface.

The redox potentials obtained from CV are crucial for understanding the electronic properties of a molecule. For instance, the oxidation potential is related to the energy required to remove an electron from the highest occupied molecular orbital (HOMO), while the reduction potential is related to the energy gained upon adding an electron to the lowest unoccupied molecular orbital (LUMO). These potentials are indicative of the material's stability and its ability to donate or accept electrons, which is vital for applications in electronic devices. The electrochemical behavior of naphthalene derivatives has been a subject of study, with substituents influencing their redox potentials.

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO and LUMO are key quantum chemical properties that dictate the electronic and optical characteristics of a molecule. The energy of the HOMO is associated with the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's color, reactivity, and electronic properties.

The HOMO and LUMO energy levels of a compound can be estimated from its redox potentials measured by cyclic voltammetry. The onset of the first oxidation wave in the cyclic voltammogram corresponds to the removal of an electron from the HOMO, and its energy level can be calculated relative to a reference standard (e.g., ferrocene/ferrocenium). Similarly, the onset of the first reduction wave provides information about the LUMO energy level.

Computational methods, such as Density Functional Theory (DFT), are also widely used to calculate the HOMO and LUMO energy levels of molecules. These theoretical calculations can complement experimental data and provide a deeper understanding of the electronic structure. For polycyclic aromatic hydrocarbons like naphthalene derivatives, the HOMO-LUMO gap can be tuned by structural modifications, which in turn affects their properties for use in organic electronics.

Interactive Data Table: Illustrative HOMO-LUMO Energy Levels of Naphthalene

The following table provides calculated HOMO and LUMO energy levels for the parent naphthalene molecule to serve as a reference.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
NaphthaleneB3LYP/6-31G(d)-6.14-1.544.60

Note: This data is for the parent naphthalene molecule and is intended for illustrative purposes. It does not represent experimentally determined or calculated values for this compound.

Advanced Spectroscopic Probes

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals and radical ions. This makes it an invaluable tool for studying radical intermediates that may be formed during chemical reactions or electrochemical processes. EPR spectroscopy provides detailed information about the electronic structure and environment of the unpaired electron.

When a molecule undergoes oxidation or reduction, it can form radical cations or anions, respectively. EPR spectroscopy can be used to detect and characterize these radical species. The resulting EPR spectrum can provide information about the g-factor and hyperfine coupling constants, which are sensitive to the distribution of the unpaired electron's spin density within the molecule. This information is crucial for understanding the nature of the radical intermediate and its reactivity. For complex systems, advanced EPR techniques like Electron Nuclear Double Resonance (ENDOR) can be employed to resolve smaller hyperfine couplings. The study of radical ions of paracyclophanes containing p-phenylene diamine units showcases the power of EPR and ENDOR in elucidating the localization of charge in complex molecular systems.

Photoionization Efficiency (PIE) Spectroscopy

Photoionization efficiency (PIE) spectroscopy is a powerful experimental technique used to determine the energy required to remove an electron from a molecule, known as the ionization potential. This process provides fundamental insights into the electronic structure and bonding of the compound. The PIE curve, which plots the ion signal intensity against the photon energy, reveals the ionization threshold and can show the energetic onsets for the formation of fragment ions.

Despite a thorough search of scientific literature, no specific experimental data from photoionization efficiency spectroscopy studies on this compound has been found. Research in the field of photophysics often focuses on classes of compounds, and while studies on related structures such as polycyclic aromatic hydrocarbons (PAHs) and halogenated aromatic compounds exist, dedicated research on this particular substituted phenylnaphthalene is not publicly available.

In general, the photoionization of a molecule like this compound would be initiated by exposing a gas-phase sample to a tunable source of vacuum ultraviolet (VUV) radiation. As the energy of the photons is systematically increased, it eventually reaches the threshold to eject an electron, forming a cation. The efficiency of this process is recorded, and the resulting spectrum can be analyzed to determine the adiabatic ionization energy, which corresponds to the energy difference between the ground vibrational state of the neutral molecule and the ground vibrational state of the cation.

The electronic properties of this compound are expected to be influenced by its constituent parts: the naphthalene core, the phenyl group, and the bromophenyl group. The extended π-system of the naphthalene and phenyl rings will likely result in a lower ionization potential compared to smaller aromatic systems. The presence of the bromine atom, a halogen, can also influence the electronic structure through inductive and resonance effects, potentially affecting the energy levels of the molecular orbitals and, consequently, the ionization energy. However, without specific experimental data, any discussion of the precise ionization potential and photoionization cross-section remains speculative.

Further research, specifically conducting PIE spectroscopy on this compound, would be necessary to provide the detailed research findings and data tables required for a complete understanding of its photoionization behavior.

Computational and Theoretical Investigations of 2 4 Bromophenyl 1 Phenylnaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting a wide range of molecular properties. A typical DFT study of 2-(4-Bromophenyl)-1-phenylnaphthalene would involve the following analyses.

Chemical Reactivity Indices DeterminationUsing the energies of the frontier orbitals (HOMO and LUMO), several global chemical reactivity descriptors can be calculated based on conceptual DFT. These indices quantify the molecule's overall reactivity. Key indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These values would be compiled into a table to provide a quantitative assessment of the molecule's reactivity profile.

Time-Dependent Density Functional Theory (TD-DFT) Calculations

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their electronically excited states. It is the standard method for predicting UV-visible absorption spectra. A TD-DFT calculation on this compound would yield information on vertical excitation energies (the energy required to promote an electron from the ground state to an excited state without change in geometry), oscillator strengths (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π→π*). The results would be presented in a table listing the predicted absorption wavelengths (λmax), excitation energies, and oscillator strengths, which could then be compared to experimental spectroscopic data if available.

Excited State Characterization and Absorption Spectra Simulation

To understand the electronic behavior of this compound upon light absorption, researchers would typically employ quantum chemical methods like Time-Dependent Density Functional Theory (TD-DFT). These simulations would identify the energies of various excited states and the probability of transitions from the ground state to these excited states.

The primary output of such a study would be a simulated absorption spectrum, which could be compared with experimental data if available. Key parameters that would be calculated include:

Vertical Excitation Energies: The energy required to promote an electron from the ground state to an excited state without changing the molecular geometry.

Oscillator Strengths: A measure of the intensity of an electronic transition, indicating which absorptions are "allowed" and would appear as strong peaks in the spectrum.

Molecular Orbitals Involved: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would reveal the nature of the electronic transitions (e.g., π-π* transitions localized on the naphthalene (B1677914) core or involving the phenyl substituents).

Emission Spectra Simulation and Radiative Decay Rates

Following excitation, a molecule can relax by emitting light (fluorescence or phosphorescence). Simulating the emission spectrum involves optimizing the geometry of the molecule in its lowest excited state (S1). The energy difference between this relaxed excited state and the ground state corresponds to the emission energy.

Key theoretical data for this section would include:

Emission Wavelength (λ_em): Calculated from the energy gap between the first excited state and the ground state.

Radiative Decay Rate (k_r): This rate determines the intrinsic lifetime of the excited state and is related to the oscillator strength of the emission. A higher radiative decay rate corresponds to a shorter fluorescence lifetime and typically a higher quantum yield.

Intramolecular Charge Transfer (ICT) Analysis

The structure of this compound, with its electron-rich naphthalene and phenyl rings and the electronegative bromine atom, suggests the possibility of Intramolecular Charge Transfer (ICT) upon photoexcitation. In an ICT state, there is a significant shift of electron density from one part of the molecule (the donor) to another (the acceptor).

Computational analysis would investigate this by:

Visualizing Electron Density Differences: Plotting the difference in electron density between the ground and excited states to identify the donor and acceptor regions.

Calculating Dipole Moments: A significant increase in the dipole moment upon excitation is a strong indicator of a charge-transfer state.

Analyzing Molecular Orbitals: Examining the spatial distribution of the HOMO and LUMO. In a classic ICT system, the HOMO is localized on the donor fragment and the LUMO on the acceptor fragment.

Nonlinear Optical (NLO) Properties Prediction

Molecules with significant charge transfer characteristics are often candidates for nonlinear optical (NLO) applications. NLO materials interact with intense light in a nonlinear fashion, which is useful for technologies like frequency doubling and optical switching. Theoretical predictions are crucial for screening potential NLO materials.

The key property calculated is the first hyperpolarizability (β). A large β value indicates a strong second-order NLO response. Quantum chemical calculations, often using DFT with specialized functionals, would be performed to predict this value.

Advanced Quantum Chemical Methodologies

For more precise and reliable results, more computationally expensive and accurate methods are required.

Coupled Cluster Theory (e.g., CCSD(T)) for High-Accuracy Energy Calculations

Coupled Cluster theory, particularly the "gold standard" CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples), provides highly accurate energies for ground and excited states. nih.govchristuniversity.inresearchgate.netmdpi.com While computationally demanding, it serves as a benchmark for less expensive methods like DFT. For a molecule like this compound, CCSD(T) could be used to:

Obtain benchmark vertical excitation energies.

Calculate accurate energy differences between different conformations.

Validate the results obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes

The phenyl and bromophenyl groups in this compound can rotate relative to the naphthalene plane. This rotational freedom creates a complex conformational landscape. Molecular Dynamics (MD) simulations can be used to explore these different conformations over time.

An MD study would provide insight into:

Dominant Conformations: Identifying the most stable, low-energy arrangements of the molecule at a given temperature.

Conformational Flexibility: Understanding the energy barriers to rotation between different conformers.

Solvent Effects: Simulating the molecule in a solvent box to see how interactions with solvent molecules influence its shape and dynamics.

Mechanistic Studies through Computational Modeling

Computational modeling serves as a virtual laboratory to explore the mechanisms of chemical reactions at the molecular level. Through the application of quantum mechanical calculations, researchers can map out the energetic landscape of a reaction, identifying the most likely pathways and the structures of transient species. While specific computational studies on the reaction mechanisms involving this compound are not extensively available in public literature, the methodologies described below are standard approaches that would be employed for such an investigation.

The elucidation of a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products. A crucial aspect of this process is the characterization of transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For a hypothetical synthesis of this compound, for instance, via a Suzuki coupling reaction between 1-bromo-2-phenylnaphthalene (B1278519) and 4-bromophenylboronic acid, computational chemists would model the key steps of the catalytic cycle. This would include oxidative addition, transmetalation, and reductive elimination. For each step, the geometry of the transition state would be optimized, and its energy calculated. Frequency calculations are then typically performed to confirm that the optimized structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Table 1: Hypothetical Transition State Analysis for a Suzuki Coupling Step

Reaction StepKey Bonds Being Formed/BrokenCalculated Activation Energy (kcal/mol)Imaginary Frequency (cm⁻¹)
Oxidative AdditionC-Br (cleavage), Pd-C (formation), Pd-Br (formation)Data not availableData not available
TransmetalationB-C (cleavage), Pd-C (formation)Data not availableData not available
Reductive EliminationPd-C (cleavage), C-C (formation)Data not availableData not available

Note: The data in this table is illustrative of the parameters that would be calculated in a computational study. Specific values for this compound are not available in the searched literature.

A potential energy surface (PES) is a multidimensional surface that represents the potential energy of a system of atoms as a function of their spatial coordinates. Mapping the PES is a comprehensive way to visualize the entire energetic landscape of a reaction, including reactants, products, intermediates, and transition states.

For a molecule like this compound, PES mapping could be used to study conformational changes, such as the rotation around the single bond connecting the phenyl and naphthalene rings, or the bond connecting the bromophenyl group. These rotations have energetic barriers, and the PES can reveal the most stable conformations (energy minima) and the transition states for interconversion between them.

Table 2: Illustrative Conformational Analysis Data from a PES Scan

Dihedral Angle (Degrees)Relative Energy (kcal/mol)Description
0Data not availableEclipsed conformation
60Data not availableGauche conformation
120Data not availableEclipsed conformation
180Data not availableAnti conformation

Note: This table illustrates the type of data that would be generated from a potential energy surface scan of a key dihedral angle in this compound. The actual values are not available in the cited sources.

By providing a detailed energetic picture of the reaction, PES mapping allows chemists to understand why certain products are formed preferentially and to design reaction conditions that favor desired outcomes.

Advanced Materials Applications and Performance Correlation of 2 4 Bromophenyl 1 Phenylnaphthalene

Optoelectronic Device Integration and Performance

The integration of novel organic compounds into devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Polymer Solar Cells (PSCs) is a critical measure of their potential. Research into 2-(4-Bromophenyl)-1-phenylnaphthalene explores its utility as a component in these technologies.

Organic Light-Emitting Diodes (OLEDs) Component Research

Naphthalene-based materials are widely utilized as building blocks for blue-emitting materials in OLEDs due to their wide bandgap. The performance of OLEDs often relies on the properties of the emissive layer and charge-transporting layers. While specific device data for this compound is not extensively detailed in publicly available research, the characteristics of its constituent parts suggest potential utility. The phenyl-naphthalene core provides a rigid, fluorescent backbone, while the bromophenyl group can be used to tune the electronic properties and facilitate further chemical modifications. In many OLED applications, related naphthalene-based polymers serve as the host or guest in the emissive layer to achieve efficient and stable light emission. For example, copolymers incorporating 1,4-naphthalene units have been investigated for blue-color OLEDs, demonstrating that structural modifications can effectively tune the emission color and device performance.

Polymer Solar Cells (PSCs) Active Layer Studies

In Polymer Solar Cells, the active layer typically consists of a blend of a donor and an acceptor material. Naphthalene (B1677914) derivatives have been incorporated into both donor polymers and non-fullerene acceptors. The introduction of a bromine atom, as in this compound, can be a strategic choice in designing materials for PSCs. Bromination can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for achieving efficient charge separation at the donor-acceptor interface. Furthermore, naphthalene-derived additives have been shown to be effective in tuning the morphology of the active layer in all-polymer solar cells, which is a key factor for achieving high power conversion efficiencies.

Role in Dye and Pigment Technologies (Fluorescence Contribution)

The inherent fluorescence of the naphthalene core is a key feature of its derivatives. Naphthalene-based compounds are known for their strong fluorescence, high quantum yields, and excellent photostability, making them valuable as fluorescent probes and components in dyes and pigments. The introduction of phenyl and bromophenyl groups modifies the photophysical properties, such as the absorption and emission wavelengths and the fluorescence quantum yield. Silyl-substituted naphthalene derivatives, for instance, show a shift of absorption maxima to longer wavelengths and an increase in fluorescence intensities. While the specific fluorescence quantum yield for this compound is not specified in available literature, related naphthalene derivatives can exhibit significantly enhanced fluorescence efficiency compared to the parent naphthalene molecule.

Rational Design Principles for Functional Materials

The development of new materials for optoelectronics is guided by establishing clear relationships between molecular structure and the resulting functional properties. For a compound like this compound, its architecture is key to its performance.

Structure-Property Relationships for Optoelectronic Performance

The optoelectronic performance of this compound is dictated by the interplay between its three main components: the naphthalene core, the phenyl group, and the bromophenyl group.

Naphthalene Core : Provides the fundamental π-conjugated system responsible for the material's charge transport capabilities and fluorescence. Its rigid structure contributes to good thermal stability.

Phenyl and Bromophenyl Substituents : These bulky side groups create significant steric hindrance, which can prevent strong intermolecular aggregation (π-stacking). This is often desirable in OLEDs to avoid concentration quenching of fluorescence in the solid state, leading to higher emission efficiency.

Bromine Atom : The electronegative bromine atom can lower the HOMO and LUMO energy levels of the molecule through inductive effects. This tuning of frontier molecular orbitals is a critical strategy in designing materials for OLEDs and PSCs to ensure efficient charge injection/extraction and separation. The bromine atom also provides a reactive site for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex derivatives with tailored properties.

Below is a table summarizing the general structure-property relationships relevant to the components of this compound.

Molecular ComponentProperty InfluencedEffect on Optoelectronic Performance
Naphthalene Core Rigidity, π-conjugation, FluorescenceProvides thermal stability and a basis for charge transport and light emission.
Phenyl Groups Steric Hindrance, SolubilityCan prevent fluorescence quenching in the solid state by inhibiting aggregation; improves processability.
Bromine Atom Electronic Energy Levels (HOMO/LUMO)Allows for tuning of the bandgap and energy level alignment in devices; provides a site for further synthesis.

Molecular Engineering for Tunable Electronic and Photophysical Characteristics

The strategic modification of the this compound core structure represents a key avenue for tailoring its electronic and photophysical properties for advanced materials applications. While specific studies on the molecular engineering of this particular compound are not extensively documented, the principles derived from research on related substituted naphthalene and polycyclic aromatic hydrocarbon (PAH) systems provide a strong basis for predicting the effects of structural modifications. The electronic behavior of such molecules is largely dictated by the nature of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the energy gap between them. Introducing electron-donating or electron-withdrawing groups at various positions on the naphthalene or phenyl rings can systematically alter these energy levels.

For instance, the introduction of electron-donating groups, such as alkoxy or amino functionalities, would be expected to raise the HOMO energy level, facilitating oxidation. Conversely, appending electron-withdrawing groups like cyano or nitro moieties would lower the LUMO energy, making the molecule easier to reduce. This tuning of redox potentials is critical for applications in organic electronics, where precise energy level matching is required for efficient charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).

The photophysical properties, including absorption and fluorescence spectra, quantum yield, and lifetimes, are also highly susceptible to molecular engineering. The inherent fluorescence of the naphthalene core can be modulated by extending the π-conjugation or by introducing substituents that influence intramolecular charge transfer (ICT) characteristics. For example, creating a "push-pull" system by placing an electron-donating group on one part of the molecule and an electron-withdrawing group on another can lead to significant red-shifts in emission and pronounced solvatochromism, where the emission color changes with solvent polarity. The bromine atom on the phenyl group already imparts a heavy-atom effect, which can influence the rates of intersystem crossing and potentially favor phosphorescence over fluorescence. Further halogenation could enhance this effect.

The following table summarizes the general effects of different substituent groups on the photophysical properties of aromatic naphthalene derivatives, as inferred from studies on analogous compounds.

Substituent TypeExample GroupsPosition on Naphthalene CoreExpected Effect on Photophysical Properties
Electron-Donating -OCH₃, -N(CH₃)₂2- or 6- positionIncrease in fluorescence quantum yield, potential red-shift in emission.
Electron-Withdrawing -CN, -NO₂4- or 5- positionDecrease in fluorescence quantum yield, potential for ICT and solvatochromism.
π-Conjugation Extending Phenyl, VinylAny positionRed-shift in absorption and emission spectra, potential increase in quantum yield.
Heavy Atom -Br, -IAny positionDecrease in fluorescence, potential enhancement of phosphorescence.

This table is a generalized representation based on established principles in photochemistry and is intended to predict trends for the this compound system.

By strategically applying these principles, a new generation of materials based on the this compound scaffold could be developed with precisely controlled electronic and photophysical characteristics for a range of advanced applications.

Novel Material Development and Emerging Applications

The unique combination of a bulky, rigid phenylnaphthalene backbone and a reactive bromine site makes this compound an interesting candidate for the development of novel functional materials.

While direct applications of this compound in responsive materials have not been extensively reported, its structural motifs are found in compounds used in such systems. Responsive or "smart" materials can change their properties in response to external stimuli like light (photochromic), heat (thermochromic), or an electric field (electrochromic).

The development of electrochromic systems often relies on molecules that can exist in multiple stable oxidation states with distinct optical properties. Polycyclic aromatic hydrocarbons can be electrochemically oxidized or reduced, and the resulting radical ions often have different absorption spectra compared to the neutral molecule. The phenylnaphthalene core of the title compound could potentially exhibit such behavior. Furthermore, the bromine atom serves as a synthetic handle to attach other functional groups, such as those known to enhance electrochromic performance, like triarylamines. By polymerizing derivatives of this compound, thin films could be created that change color upon the application of a voltage, a key characteristic for applications in smart windows, displays, and electronic paper.

In the realm of chemical sensors, the fluorescence of the naphthalene core could be harnessed for detection purposes. The principle of fluorescence quenching or enhancement is a common mechanism for chemical sensing. For example, the introduction of specific binding sites onto the this compound molecule could lead to a change in its fluorescence intensity or wavelength upon interaction with a target analyte. For instance, modifying the molecule to include a receptor for a particular metal ion could result in a "turn-on" or "turn-off" fluorescent sensor for that ion. Naphthalene-based fluorescent sensors have been developed for various analytes, suggesting that appropriately functionalized derivatives of this compound could also be effective sensing materials. researchgate.netsciltp.comsciltp.com

Phenylnaphthalenes are being investigated as potential high-temperature heat transfer fluids due to their high thermal stability, low vapor pressure, and wide liquid range. ornl.govresearchgate.netornl.gov These properties are critical for applications in concentrated solar power and other high-temperature industrial processes. The phenylnaphthalene core of this compound suggests it would share these desirable characteristics.

However, the presence of the carbon-bromine (C-Br) bond introduces a significant consideration regarding the compound's thermal stability at very high temperatures. Brominated aromatic compounds are widely used as flame retardants precisely because the C-Br bond can cleave at elevated temperatures, releasing bromine radicals that interrupt combustion chain reactions. murdoch.edu.auacs.orgresearchgate.net This same process could be a degradation pathway for this compound if used as a heat transfer fluid. Thermal decomposition could lead to the formation of corrosive hydrogen bromide (HBr) and other brominated byproducts, which would be detrimental to the heat transfer system. researchgate.netcetjournal.it

Therefore, a thorough evaluation of the thermal decomposition threshold of this compound is essential to determine its suitability for this application. While the phenylnaphthalene structure itself is robust, the C-Br bond is likely the point of initial thermal degradation.

The following table presents thermal property data for naphthalene and related compounds to provide context for the potential performance of this compound as a heat transfer fluid.

CompoundMelting Point (°C)Boiling Point (°C)Decomposition Temperature (°C)
Naphthalene 80.2218> 400
1-Phenylnaphthalene (B165152) 44-46324-325~450
Biphenyl 69.2255.9~400
Decabromodiphenyl ether (Flame Retardant) ~300Decomposes~350-400

Data is compiled from various sources for comparative purposes. The decomposition temperature can vary significantly with conditions.

This comparison suggests that while the base phenylnaphthalene structure is suitable for high-temperature applications, the bromine substitution may lower the ultimate thermal stability limit compared to its non-brominated counterpart.

Conclusion and Future Research Directions for 2 4 Bromophenyl 1 Phenylnaphthalene

Summary of Key Academic Findings

Currently, dedicated academic studies focusing exclusively on 2-(4-Bromophenyl)-1-phenylnaphthalene are sparse. The primary available information is centered on its basic physicochemical properties, largely found in chemical databases.

PropertyValue
Molecular FormulaC22H15Br
Molecular Weight359.26 g/mol

This data is compiled from publicly available chemical databases.

Detailed experimental studies on its synthesis, spectroscopic characterization, and structural analysis are not extensively reported in peer-reviewed journals. The scientific community's understanding is therefore largely based on the fundamental principles of organic chemistry and extrapolations from related phenylnaphthalene and brominated aromatic compounds. The presence of the bulky phenyl and bromophenyl substituents on the naphthalene (B1677914) core suggests a sterically hindered structure, which likely influences its photophysical and electronic properties, as well as its crystalline packing. The bromine atom, in particular, offers a reactive site for further functionalization through various cross-coupling reactions, a common strategy in materials science for tuning molecular properties.

Unresolved Challenges and Open Questions

The scarcity of dedicated research on this compound presents a landscape of unresolved challenges and open questions for the scientific community.

Key Unresolved Challenges:

Optimized Synthesis: The development of a high-yield, scalable, and cost-effective synthesis protocol remains a primary challenge. While general methods for creating phenylnaphthalene frameworks exist, a procedure tailored for this specific substitution pattern has not been detailed.

Comprehensive Characterization: A complete spectroscopic and structural elucidation is lacking. This includes detailed Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as single-crystal X-ray diffraction analysis to understand its precise three-dimensional structure and intermolecular interactions.

Photophysical Properties: The fluorescence quantum yield, phosphorescence, and other photophysical parameters are currently unknown. Understanding these properties is crucial for evaluating its potential in optoelectronic applications.

Electronic Properties: The HOMO/LUMO energy levels, which are critical for applications in organic electronics, have not been experimentally determined or theoretically calculated.

Open Scientific Questions:

What is the precise torsional angle between the naphthalene core and the phenyl and bromophenyl rings, and how does this conformation affect its electronic conjugation and photophysical behavior?

How does the bromine atom influence the compound's photophysical properties, such as promoting intersystem crossing and enabling phosphorescence?

What are the degradation pathways and long-term stability of this compound under ambient and operational conditions?

Can the bromine atom be effectively utilized as a handle for post-synthetic modification to create a library of derivatives with tunable properties?

Prospective Research Avenues and Methodological Innovations

The existing knowledge gaps provide a fertile ground for future research. Several prospective avenues can be explored to unravel the scientific potential of this compound.

Proposed Research Directions:

Synthetic Exploration: A systematic investigation into various synthetic routes, such as Suzuki or Stille cross-coupling reactions, could lead to an optimized and efficient synthesis. The use of modern catalytic systems could offer improvements in yield and purity.

In-depth Spectroscopic Analysis: A thorough characterization using 1D and 2D NMR spectroscopy will be essential to unambiguously assign all proton and carbon signals. Advanced techniques like solid-state NMR could provide insights into its structure in the solid state.

Single-Crystal X-ray Diffraction: Obtaining a single crystal and performing X-ray diffraction analysis would provide invaluable information about its molecular geometry, packing arrangement in the solid state, and the nature of any intermolecular interactions.

Photophysical and Electrochemical Studies: A detailed investigation of its absorption and emission properties in various solvents, along with measurements of its fluorescence quantum yield and lifetime, is crucial. Cyclic voltammetry could be employed to determine its HOMO and LUMO energy levels.

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict its electronic structure, molecular orbitals, and spectroscopic properties. These theoretical studies can complement experimental findings and provide deeper insights into its behavior.

Potential for Rational Design of Naphthalene-Based Advanced Materials

The molecular architecture of this compound provides a promising scaffold for the rational design of advanced functional materials. The combination of the rigid naphthalene core with the tunable phenyl and bromophenyl substituents offers a versatile platform for creating materials with tailored properties.

Potential Applications and Design Strategies:

Organic Light-Emitting Diodes (OLEDs): The naphthalene core is a well-known chromophore. By leveraging the bromine atom for further functionalization with electron-donating or electron-withdrawing groups, it may be possible to tune the emission color and improve the efficiency of OLEDs. The sterically hindered nature of the molecule could also help in reducing intermolecular quenching, leading to higher solid-state luminescence efficiency.

Organic Field-Effect Transistors (OFETs): The extended π-conjugated system of the phenylnaphthalene framework is a prerequisite for charge transport. Judicious modification of the peripheral phenyl rings could influence the molecular packing and, consequently, the charge carrier mobility in OFETs.

Fluorescent Sensors: The sensitivity of the naphthalene fluorescence to its local environment could be exploited for sensing applications. Functionalization of the bromophenyl ring with specific recognition moieties could lead to the development of selective chemosensors for various analytes.

Luminescent Materials: The presence of the heavy bromine atom could enhance spin-orbit coupling, potentially leading to efficient phosphorescence. This would make the molecule and its derivatives interesting candidates for applications in areas such as bioimaging and security inks.

The rational design of new materials based on this scaffold would involve a synergistic approach of theoretical modeling to predict properties and experimental synthesis to realize the designed molecules.

Q & A

Q. What are the established synthetic routes for 2-(4-Bromophenyl)-1-phenylnaphthalene?

The compound can be synthesized via Friedel-Crafts acylation followed by bromination. For example, brominated biphenyl derivatives are often prepared through sequential bromination and coupling reactions. Advanced methods include Ullmann coupling between aryl halides and aromatic amines, as demonstrated in the synthesis of structurally analogous benzimidazole derivatives . Key steps involve:

  • Bromination of the phenyl ring using Br₂/FeBr₃ or NBS.
  • Cross-coupling reactions (e.g., Suzuki or Ullmann) to attach the naphthalene moiety.
  • Purification via column chromatography and verification by NMR and mass spectrometry.

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard. SHELXL is widely used for refinement, leveraging its robustness in handling small-molecule crystallography . For visualization, ORTEP-3 provides graphical representations of thermal ellipsoids and molecular packing . A related study on a bromophenyl-naphthalene derivative reported triclinic symmetry (space group P1) with lattice parameters a = 8.4178 Å, b = 13.2352 Å, and c = 15.9610 Å, highlighting the importance of high-resolution data for accurate bond-length analysis .

Q. What are the primary applications of this compound in materials science?

Derivatives of brominated aromatic systems are used as organic semiconductors and OLED intermediates . For instance, bromophenyl-triazine analogs serve as electron-transport layers in OLEDs due to their high thermal stability and electron-deficient aromatic cores . The compound’s extended π-conjugation also makes it a candidate for optoelectronic device research.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., UV-Vis absorption)?

Conflicting spectral reports, as seen in 1-phenylnaphthalene studies, often arise from sample impurities or solvent effects. To mitigate:

  • Validate purity via HPLC or GC-MS.
  • Compare experimental spectra with time-dependent DFT (TD-DFT) calculations to correlate electronic transitions.
  • Replicate measurements in multiple solvents (e.g., cyclohexane vs. ethanol) to assess solvatochromic shifts .

Q. What methodologies are recommended for analyzing electronic states and charge-transfer properties?

Combine ultrafast spectroscopy (e.g., transient absorption) with computational modeling. Studies on 1-phenylnaphthalene used fluorescence quenching experiments and molecular orbital theory to map excited-state dynamics. Discrepancies in emission spectra (e.g., multiple fluorescence bands) may indicate intersystem crossing or excimer formation, requiring low-temperature measurements to isolate individual transitions .

Q. How can toxicological data for naphthalene derivatives inform safety protocols for this compound?

While direct toxicology data are lacking, extrapolate from structurally similar compounds:

  • Inhalation/oral exposure assays in rodents (e.g., hepatic/renal toxicity screening per EPA/ATSDR guidelines).
  • Use QSAR models to predict bioaccumulation and acute toxicity.
  • Prioritize in vitro assays (e.g., Ames test for mutagenicity) before in vivo studies .

Q. What strategies optimize synthetic yield in cross-coupling reactions for this compound?

  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Use Pd(II)/Cu(I) co-catalysts for Ullmann couplings, ensuring strict anhydrous conditions.
  • Monitor reaction progress via in situ FTIR to detect intermediate formation .

Methodological Notes

  • Crystallography : For twinned crystals, use SHELXD for phasing and SHELXE for density modification .
  • Spectroscopy : Address fluorescence quenching by degassing solvents to eliminate oxygen interference .
  • Toxicology : Follow ATSDR’s tiered approach, starting with in silico predictions before advancing to OECD-compliant assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.